molecular formula C7H6BrN3 B7759399 6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine

6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine

Cat. No.: B7759399
M. Wt: 212.05 g/mol
InChI Key: ZZFKQUTYXXPQBS-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-4H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 5th position

Preparation Methods

The synthesis of 6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This reaction proceeds through a cyclization process to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of phase transfer catalysis (PTC) in a solid-liquid system, which helps in achieving the desired regioisomers . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Bromo-5-methyl-4H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield different regioisomers depending on the position of substitution .

Scientific Research Applications

6-Bromo-5-methyl-4H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and preventing the progression of cancer.

Comparison with Similar Compounds

6-Bromo-5-methyl-4H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and biological research.

Properties

IUPAC Name

6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFKQUTYXXPQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=NC=N2)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=NC=N2)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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